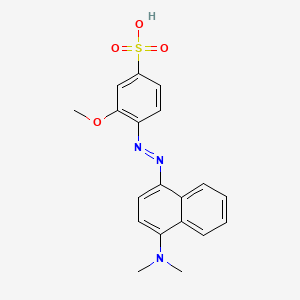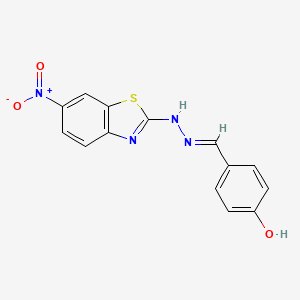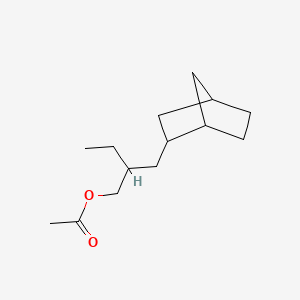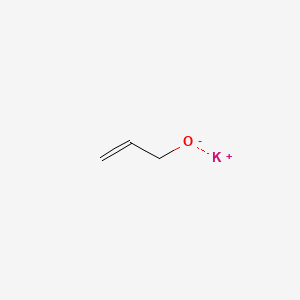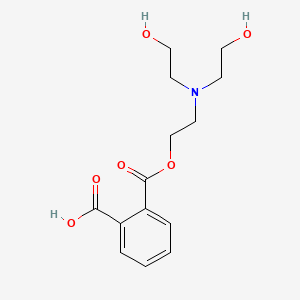
(2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate is a chemical compound with the molecular formula C14H19NO6 and a molecular weight of 297.304 g/mol . It is also known by other names such as 1,2-Benzenedicarboxylic acid, mono [2-[bis(2-hydroxyethyl)amino]ethyl] ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate involves the reaction of phthalic anhydride with bis(2-hydroxyethyl)amine . The reaction typically occurs under controlled conditions, including specific temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
(2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Scientific Research Applications
(2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate has several applications in scientific research:
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of (2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular membranes, affecting their permeability and stability .
Comparison with Similar Compounds
(2-(Bis(2-hydroxyethyl)amino)ethyl) hydrogen phthalate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate: Known for its use as a plasticizer in PVC and other plastics.
2-(Bis(2-hydroxyethyl)amino)ethyl oleate: Used as a surfactant and emulsifier in various applications.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct properties and applications compared to other phthalates .
Properties
CAS No. |
84473-57-4 |
|---|---|
Molecular Formula |
C14H19NO6 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H19NO6/c16-8-5-15(6-9-17)7-10-21-14(20)12-4-2-1-3-11(12)13(18)19/h1-4,16-17H,5-10H2,(H,18,19) |
InChI Key |
WJVYXCWEPBPWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


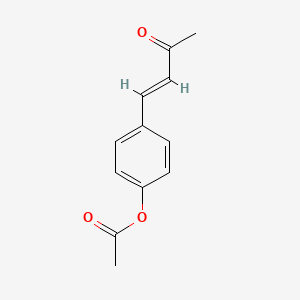
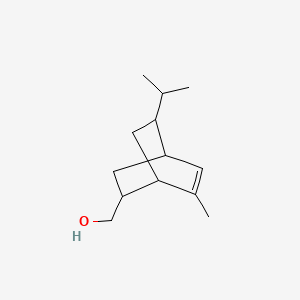
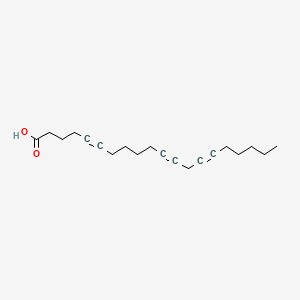
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)

